7-(4'-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide
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Overview
Description
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry, medicinal chemistry, and materials science. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide typically involves the reaction of 4’-methylphenacyl bromide with 1H-pyrrolo(2,3-b)pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for pyridinium salts often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of iodide or chloride derivatives.
Scientific Research Applications
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 4-bromoacetophenone and thienopyridine derivatives.
Pyridinium salts: Other pyridinium salts with different substituents on the pyridine ring
Uniqueness
7-(4’-Methylphenacyl)-1H-pyrrolo(2,3-b)pyridinium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2O |
---|---|
Molecular Weight |
331.21 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(1H-pyrrolo[2,3-b]pyridin-7-ium-7-yl)ethanone;bromide |
InChI |
InChI=1S/C16H14N2O.BrH/c1-12-4-6-13(7-5-12)15(19)11-18-10-2-3-14-8-9-17-16(14)18;/h2-10H,11H2,1H3;1H |
InChI Key |
AYKJFWIGTTWJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2NC=C3.[Br-] |
Origin of Product |
United States |
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